N-Acetyl-4-fluoro-L-tryptophan
CAS No.:
Cat. No.: VC18112956
Molecular Formula: C13H13FN2O3
Molecular Weight: 264.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13FN2O3 |
|---|---|
| Molecular Weight | 264.25 g/mol |
| IUPAC Name | 2-acetamido-3-(4-fluoro-1H-indol-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C13H13FN2O3/c1-7(17)16-11(13(18)19)5-8-6-15-10-4-2-3-9(14)12(8)10/h2-4,6,11,15H,5H2,1H3,(H,16,17)(H,18,19) |
| Standard InChI Key | FPURNYRSDCMXLW-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC(CC1=CNC2=C1C(=CC=C2)F)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
N-Acetyl-4-fluoro-L-tryptophan belongs to the class of modified amino acids where strategic functional group additions alter reactivity and biological interactions. The compound’s structure comprises:
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An L-tryptophan backbone with a fluorine atom substituted at the C4 position of the indole ring.
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An acetyl group (-COCH₃) attached to the alpha-amino nitrogen, which blocks enzymatic deamination and enhances metabolic stability .
Molecular Characteristics
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Molecular weight: ~264.25 g/mol (calculated from isotopic composition).
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Structural implications:
Table 1: Comparative Analysis of Tryptophan Derivatives
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of N-Acetyl-4-fluoro-L-tryptophan likely involves sequential modifications to L-tryptophan:
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Fluorination: Electrophilic aromatic substitution using fluorine gas or Selectfluor® at the indole C4 position, guided by directing groups to ensure regioselectivity.
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Acetylation: Treatment with acetic anhydride or acetyl chloride in basic aqueous conditions to protect the amino group .
Critical challenges include avoiding over-fluorination and preserving stereochemical integrity. Advanced techniques like asymmetric catalysis or enzymatic resolution may ensure high enantiomeric purity.
Analytical Validation
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Mass spectrometry: Confirms molecular weight via peaks at m/z 264.25 (M+H⁺).
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NMR spectroscopy:
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X-ray crystallography: Resolves acetyl group orientation and fluorine’s spatial effects on indole geometry.
Biological Activity and Mechanistic Insights
Neuroprotective Mechanisms
While direct evidence for N-Acetyl-4-fluoro-L-tryptophan is lacking, studies on N-acetyl-L-tryptophan (NAT) reveal critical pathways:
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Apoptosis inhibition: NAT suppresses cytochrome c release from mitochondria, blocking caspase-9 and caspase-3 activation .
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Anti-inflammatory effects: Reduces IL-1β and Substance P secretion, mitigating neuroinflammation in ALS models .
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Proteasomal function: Restores chymotrypsin-like and caspase-like proteasome activity, counteracting protein aggregation .
Fluorination at C4 may enhance these effects by:
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Increasing lipophilicity, improving CNS penetration.
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Stabilizing interactions with the neurokinin-1 receptor (NK-1R) via fluorine’s electron-withdrawing effects .
Metabolic and Pharmacokinetic Profile
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Absorption: Acetylation reduces first-pass metabolism, extending half-life.
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Distribution: Fluorine’s hydrophobicity enhances tissue partitioning, particularly across neuronal membranes.
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Excretion: Renal clearance predominates, with minimal hepatic glucuronidation due to acetyl protection .
Comparative Advantages Over Related Compounds
vs. N-Acetyl-L-tryptophan
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Enhanced bioavailability: Fluorine’s inductive effects reduce enzymatic degradation.
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Stronger receptor binding: Computational modeling predicts tighter NK-1R docking due to C4 fluorination .
vs. 4-Fluoro-L-tryptophan
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Metabolic stability: Acetylation prevents rapid deamination, prolonging therapeutic effects.
Future Research Directions
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In vitro studies: Validate neuroprotective effects in NSC-34 motor neuron models.
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Pharmacokinetic profiling: Assess oral bioavailability and CNS penetration in rodent models.
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Clinical trials: Phase I safety studies for ALS or Parkinson’s disease applications.
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Computational modeling: Predict off-target interactions using molecular dynamics simulations.
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